molecular formula C22H12F4N4O B10946369 2-{4-[(2,3,5,6-Tetrafluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(2,3,5,6-Tetrafluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10946369
M. Wt: 424.3 g/mol
InChI Key: WPQVUOYXTOVVPS-UHFFFAOYSA-N
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Description

2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a complex organic compound that combines a tetrafluorophenyl group with a triazoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with specific molecular targets. The triazoloquinazoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-TETRAFLUOROPHENYL (4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is unique due to the combination of the tetrafluorophenyl group and the triazoloquinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H12F4N4O

Molecular Weight

424.3 g/mol

IUPAC Name

2-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H12F4N4O/c23-15-9-16(24)19(26)20(18(15)25)31-10-12-5-7-13(8-6-12)21-28-22-14-3-1-2-4-17(14)27-11-30(22)29-21/h1-9,11H,10H2

InChI Key

WPQVUOYXTOVVPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F

Origin of Product

United States

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